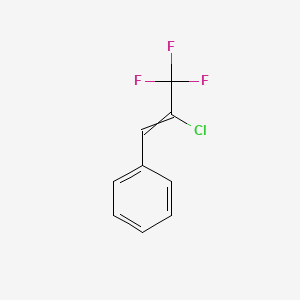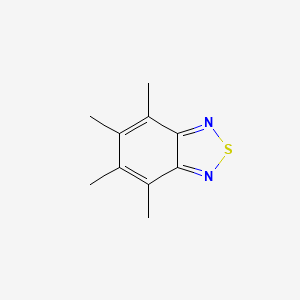
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a dihydroindole core with a phenyl group and a carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Reduction: The indole core is then reduced to form the dihydroindole structure. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the dihydroindole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole-2-carboxamide.
Reduction: Further reduction can lead to the formation of tetrahydroindole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Indole-2-carboxamide
Reduction: Tetrahydroindole derivatives
Substitution: Various substituted phenyl derivatives
科学的研究の応用
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to neurotransmitter receptors, affecting neuronal signaling.
類似化合物との比較
Similar Compounds
Indole-2-carboxamide: Lacks the dihydro structure and has different biological activities.
Tetrahydroindole derivatives: Fully reduced indole core with distinct chemical properties.
Phenylindole derivatives: Variations in the substitution pattern on the indole ring.
Uniqueness
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide is unique due to its specific combination of a dihydroindole core, a phenyl group, and a carboxamide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
CAS番号 |
104261-81-6 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
(2S)-N-phenyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-9,14,17H,10H2,(H,16,18)/t14-/m0/s1 |
InChIキー |
AUCXFBMQNSUMHX-AWEZNQCLSA-N |
異性体SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
正規SMILES |
C1C(NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


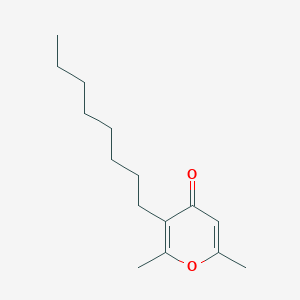
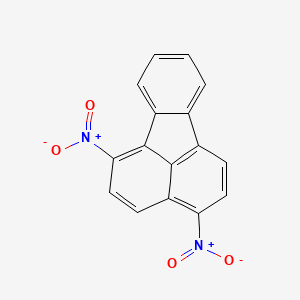
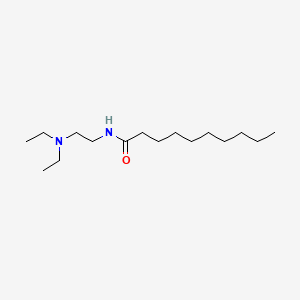
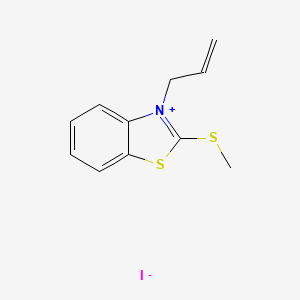
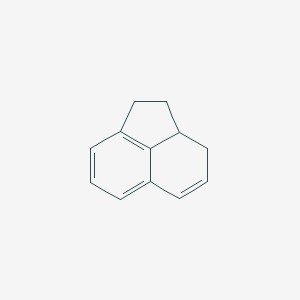
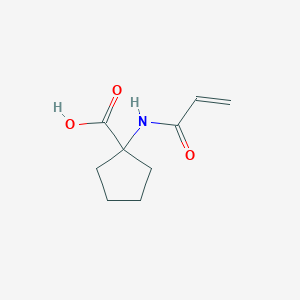
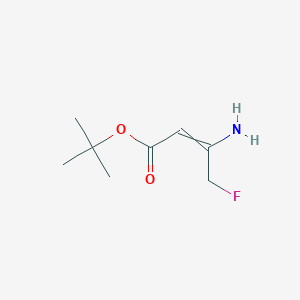
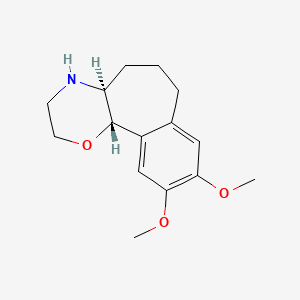

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

